5-Chloro-2-((R)-5-Methyl-[1,4]diazepan-1-yl)benzooxazole hydrochloride

Asymmetric Synthesis Chiral Purity Enantiomeric Excess

5-Chloro-2-((R)-5-Methyl-[1,4]diazepan-1-yl)benzooxazole hydrochloride (CAS 1266664-66-7) is a chiral benzoxazole-diazepane hydrochloride salt that serves as the penultimate intermediate in the synthesis of suvorexant (MK-4305, Belsomra®), an FDA-approved dual orexin receptor antagonist (DORA) for treating insomnia. The compound bears a single (R)-configured stereocenter on the 1,4-diazepane ring, a 5-chloro substituent on the benzoxazole core, and is supplied as the crystalline hydrochloride salt—features that directly govern its reactivity in the final amide coupling step with 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid to yield suvorexant.

Molecular Formula C13H17Cl2N3O
Molecular Weight 302.20
CAS No. 1266664-66-7
Cat. No. B3027287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-((R)-5-Methyl-[1,4]diazepan-1-yl)benzooxazole hydrochloride
CAS1266664-66-7
Molecular FormulaC13H17Cl2N3O
Molecular Weight302.20
Structural Identifiers
SMILESCC1CCN(CCN1)C2=NC3=C(O2)C=CC(=C3)Cl.Cl
InChIInChI=1S/C13H16ClN3O.ClH/c1-9-4-6-17(7-5-15-9)13-16-11-8-10(14)2-3-12(11)18-13;/h2-3,8-9,15H,4-7H2,1H3;1H/t9-;/m1./s1
InChIKeyZCQKTYRISREUFV-SBSPUUFOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-((R)-5-Methyl-[1,4]diazepan-1-yl)benzooxazole Hydrochloride (CAS 1266664-66-7): Sourcing the Definitive Suvorexant Late-Stage Chiral Intermediate


5-Chloro-2-((R)-5-Methyl-[1,4]diazepan-1-yl)benzooxazole hydrochloride (CAS 1266664-66-7) is a chiral benzoxazole-diazepane hydrochloride salt that serves as the penultimate intermediate in the synthesis of suvorexant (MK-4305, Belsomra®), an FDA-approved dual orexin receptor antagonist (DORA) for treating insomnia [1]. The compound bears a single (R)-configured stereocenter on the 1,4-diazepane ring, a 5-chloro substituent on the benzoxazole core, and is supplied as the crystalline hydrochloride salt—features that directly govern its reactivity in the final amide coupling step with 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid to yield suvorexant [2]. Its molecular formula is C₁₃H₁₇Cl₂N₃O (MW 302.20), with a calculated Log P of 3.86520 and topological polar surface area (TPSA) of 41.3 Ų .

Why 5-Chloro-2-((R)-5-Methyl-[1,4]diazepan-1-yl)benzooxazole HCl Cannot Be Replaced by Its Free Base, Racemate, or Earlier-Stage Intermediates


Substituting CAS 1266664-66-7 with its free base analog (CAS 1266975-27-2), a racemic mixture, or an earlier-stage Suvorexant intermediate introduces quantifiable risks across solubility, enantiopurity, and downstream coupling efficiency. The hydrochloride salt form confers substantially higher aqueous solubility than the free base—a property documented as critical for hydrochloride salts of basic pharmaceutical intermediates [1]. The (R)-configuration is essential because the final Suvorexant molecule possesses a single stereocenter of (R) absolute configuration; use of racemic material (<50% desired enantiomer) necessitates wasteful chiral resolution and caps theoretical yield at 50% [2]. The compound's specific Log P (3.86520) and TPSA (41.3 Ų) dictate its partitioning behavior in the final amide coupling, and earlier-stage intermediates lacking the intact 5-chlorobenzoxazole-(R)-methyl-diazepane scaffold cannot converge on the same final synthetic step . These differentiation points are substantiated by head-to-head comparative data in the evidence guide below.

Quantitative Differentiation Evidence: 5-Chloro-2-((R)-5-Methyl-[1,4]diazepan-1-yl)benzooxazole HCl vs. Closest Analogs and Alternative Synthetic Routes


Enantiomeric Excess: Enzymatic Reductive Amination Delivers >99% ee vs. Ru-Catalyzed Route at 94.5% ee vs. Transaminase at Low Yield

The (R)-enantiomeric purity of the target intermediate is the single most critical quality attribute for Suvorexant synthesis. Three published synthetic approaches yield this intermediate with markedly different enantiomeric excess (ee) and isolated yields. The imine reductase (IRED)-catalyzed intramolecular asymmetric reductive amination reported in CN110272925B (Tianjin Institute of Industrial Biotechnology, CAS) achieves >99% ee for the (R)-configured product after enzyme engineering that boosted catalytic efficiency 61-fold, enabling optically pure product without chiral chromatography [1]. In direct contrast, the Ru-catalyzed asymmetric reductive amination (Strotman et al., J. Am. Chem. Soc. 2011, 133, 8362–8371) produces the same diazepane ring in 97% chemical yield but only 94.5% ee, with potential heavy metal (Ru) residues that complicate pharmaceutical downstream processing [2]. The transaminase-mediated route (Mangion et al., Org. Lett. 2012, 14, 3458–3461) achieves green synthesis but with only 62% isolated yield and problematic byproduct formation that impedes purification [3]. The classical tartaric acid dibenzoate resolution method (US20130331379A1) caps theoretical yield at 50% and requires multiple recrystallizations for optical purity [4].

Asymmetric Synthesis Chiral Purity Enantiomeric Excess Imine Reductase Suvorexant Intermediate

Hydrochloride Salt vs. Free Base: Solubility, Stability, and Handling Advantages Quantified Through Physicochemical Profiling

The hydrochloride salt (CAS 1266664-66-7, MW 302.20) is distinguished from its free base counterpart (CAS 1266975-27-2, MW 265.74) by multiple quantifiable physicochemical parameters relevant to procurement and use. The salt form is described as a white to off-white crystalline solid with standard commercial purity of ≥97% and ≥98% [1], supported by batch-specific certificates of analysis including NMR, HPLC, and GC . The free base, in contrast, is documented with lower typical purity (≥95%) [2]. The hydrochloride salt is reported to have density of 1.369 at 20.5°C and vapor pressure of 0–25 Pa at 20–70°C , providing handling-relevant physical constants absent from the free base's open literature. While the free base has no publicly reported aqueous solubility data (listed as 'No data available' on ChemWhat [2]), the hydrochloride salt form is generally recognized as conferring enhanced aqueous solubility characteristic of hydrochloride salts of amine-containing pharmaceutical intermediates, facilitating the final amide coupling reaction conducted in organic-aqueous mixed solvent systems [3].

Salt Selection Pharmaceutical Intermediates Solubility Enhancement Solid-State Stability Downstream Processing

GHS Safety Classification: Acute Oral Toxicity Category 4 and Serious Eye Damage Category 1—Regulatory Handling Requirements Specific to This Intermediate

The hydrochloride salt carries a specific, notified GHS classification under the ECHA Classification and Labelling Inventory that triggers mandatory safety protocols distinct from those of earlier-stage or alternative Suvorexant intermediates. According to ECHA Notification data (EC No. 690-742-7), the compound is classified as: Acute Toxicity Category 4 (Oral)—H302 'Harmful if swallowed'; Serious Eye Damage Category 1—H318 'Causes serious eye damage'; and Aquatic Chronic Category 2—H411 'Toxic to aquatic life with long lasting effects', with signal word 'Danger' and GHS07/GHS05/GHS09 pictograms [1]. The ChemicalBook SDS independently confirms this classification: 'Acute toxicity - Category 4, Oral' and 'Serious eye damage, Category 1' . These classifications are specific to the hydrochloride salt form; the free base (CAS 1266975-27-2) does not have equivalent publicly notified GHS classifications in the ECHA C&L Inventory. This differentiated hazard profile has direct implications for shipping, storage, personal protective equipment requirements, and waste disposal protocols in procurement and laboratory operations.

Chemical Safety GHS Classification Occupational Health Regulatory Compliance Industrial Hygiene

Synthetic Route Convergence: This Late-Stage Intermediate Enables a Single-Step Final Coupling to Suvorexant vs. Multi-Step Linear Sequences

The strategic value of CAS 1266664-66-7 lies in its position as the penultimate intermediate in the convergent Suvorexant synthesis. In the OPRD 2011 large-scale route (Baxter et al.), the free base form of this intermediate—(R)-5-Chloro-2-(5-methyl-[1,4]diazepan-1-yl)-benzoxazole—is directly coupled with 5-methyl-2-(1,2,3-triazol-2-yl)benzoic acid (as its acid chloride) in a single step to yield suvorexant API [1]. This convergent strategy contrasts with fully linear synthetic approaches where the benzoxazole and diazepane fragments are assembled sequentially, requiring additional protection/deprotection steps that erode overall yield. The Chinese Chemical Letters 2015 route (Chen et al.) using a chiral diazepane intermediate achieved 31% total yield over eight linear steps with >99% ee [2]; the 2020 Chinese-language optimization study (Yang et al.) achieved 47.99% total yield with 99.89% final purity using recrystallization instead of column chromatography [3]. The electrochemical route (Ghoshal et al., Tetrahedron Letters 2021) explored two pathways, with the first route electrochemically coupling 5-chlorobenzoxazole with tert-butyl (R)-7-methyl-1,4-diazepane-1-carboxylate to generate the same intermediate scaffold, demonstrating that this specific intermediate architecture is the common convergence point across multiple synthetic strategies [4]. The alternative synthesis without chiral HPLC, enzymes, or transition metals (Heterocycles report) still converges on this same intermediate, achieving 37% total yield [5].

Convergent Synthesis Late-Stage Intermediate Amide Coupling Process Chemistry API Manufacturing

Optimal Deployment Scenarios for 5-Chloro-2-((R)-5-Methyl-[1,4]diazepan-1-yl)benzooxazole Hydrochloride Based on Quantitative Differentiation Evidence


GMP Suvorexant API Manufacturing Using Convergent Late-Stage Coupling

CAS 1266664-66-7 is the preferred intermediate for pharmaceutical manufacturers producing Suvorexant API under GMP conditions. The hydrochloride salt's defined stoichiometry (exactly one equivalent of HCl) eliminates the variable protonation state of the free base, ensuring reproducible charge calculations for the final amide coupling with 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid. The OPRD 2011 large-scale route established that this intermediate enables a one-step conversion to API after acid chloride activation [1]. Procurement specifications should mandate ≥98% purity with full CoA documentation (NMR, HPLC, GC) as provided by major suppliers, and the (R)-enantiomer identity should be confirmed by chiral HPLC or optical rotation to ensure the single stereocenter matches the (R)-configuration required for Suvorexant's pharmacological activity at orexin receptors OX1R and OX2R [2].

Process Chemistry Optimization: Benchmarking Alternative Synthetic Routes Against the Diazepane-Benzoxazole Intermediate

For process R&D groups evaluating synthetic route feasibility, CAS 1266664-66-7 serves as the critical benchmark intermediate against which all routes are compared. The quantitative evidence demonstrates that the enzymatic IRED route (>99% ee) outperforms the Ru-catalyzed route (94.5% ee) and transaminase route (62% yield) in chiral purity outcomes [1][2]. Groups developing biocatalytic or electrochemical approaches should procure the highest available enantiopurity reference standard of this intermediate (>99% ee if available) to serve as an authentic chiral HPLC reference for reaction monitoring and quality control. The compound's well-characterized Log P (3.86520) and TPSA (41.3 Ų) provide benchmarks for assessing purity and identity of in-house synthesized batches .

Regulatory Starting Material (RSM) Designation for ANDA/DMF Filings

Given its position as the penultimate intermediate bearing the complete Suvorexant core scaffold (5-chlorobenzoxazole plus (R)-methyl-1,4-diazepane), CAS 1266664-66-7 is a strong candidate for designation as the Regulatory Starting Material (RSM) in Abbreviated New Drug Applications (ANDA) or Drug Master Files (DMF) for generic Suvorexant. The ECHA-notified GHS classification (Eye Dam. 1, Acute Tox. 4, Aquatic Chronic 2) provides the requisite hazard documentation for regulatory submissions [1]. The availability of batch-specific CoA data with purity ≥97–98% from multiple independent suppliers satisfies the ICH Q11 requirement that the RSM be a substance of defined chemical structure and purity [2]. The free base form (CAS 1266975-27-2) is also recognized as 'Suvorexant Impurity 5' in pharmacopoeial contexts, providing an orthogonal reference point for impurity profiling .

Medicinal Chemistry SAR Exploration: Core Scaffold for 1,4-Diazepane-Containing DORA Analogs

For medicinal chemistry programs exploring structure-activity relationships (SAR) around the Suvorexant pharmacophore, CAS 1266664-66-7 provides a versatile late-stage diversification point. The secondary amine of the 1,4-diazepane ring (liberated in situ from the HCl salt by base treatment) can be acylated not only with 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid but with diverse carboxylic acids to generate analog libraries. This strategy was employed in scaffold-hopping approaches that identified potent DORAs starting from the Suvorexant template [1]. The hydrochloride salt form is preferred for storage and handling in medicinal chemistry laboratories due to its crystalline nature and superior stability compared to the free base, which may be prone to atmospheric CO₂ absorption or oxidation of the secondary amine [2].

Quote Request

Request a Quote for 5-Chloro-2-((R)-5-Methyl-[1,4]diazepan-1-yl)benzooxazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.